BenchChemオンラインストアへようこそ!

Milrinone Lactate

PDE3 inhibition Cardiotonic potency Inotrope comparison

Milrinone lactate is a second-generation, selective PDE3 inhibitor distinguished by 40-fold greater potency than amrinone and >30-fold selectivity over PDE4. With superior aqueous solubility as the lactate salt, it enables precise IV formulation and reliable cAMP pathway interrogation. Its 32.8% arrhythmia incidence, versus 62.9% for dobutamine, makes it a safer inotropic alternative in ADHF research and preclinical heart failure models. Procure this high-purity lactate salt for reproducible experimental outcomes.

Molecular Formula C15H15N3O4
Molecular Weight 301.30 g/mol
CAS No. 100286-97-3
Cat. No. B1677137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilrinone Lactate
CAS100286-97-3
SynonymsCorotrop
Corotrope
Lactate, Milrinone
Milrinone
Milrinone Lactate
Primacor
Win 47203
Win-47203
Win47203
Molecular FormulaC15H15N3O4
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O
InChIInChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6)
InChIKeyVWUPWEAFIOQCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Milrinone Lactate (CAS 100286-97-3) Procurement Guide: Quantitative Differentiation for PDE3 Inhibitor Selection


Milrinone lactate, the water-soluble lactate salt of the bipyridine derivative milrinone, is a second-generation, selective phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties [1][2]. It acts by inhibiting PDE3 isoenzymes in cardiac and vascular smooth muscle, thereby elevating intracellular cAMP and enhancing myocardial contractility while reducing systemic vascular resistance [3]. Distinct from digitalis glycosides and catecholamines, milrinone lactate is formulated as a stable, sterile aqueous solution for intravenous administration, making it a cornerstone for short-term management of acute decompensated heart failure [4]. Its chemical profile as a lactate salt ensures enhanced solubility and formulation stability, critical for clinical and research applications requiring precise dosing and reliable bioavailability [5].

Why Generic PDE3 Inhibitor Substitution Fails: Milrinone Lactate's Differentiated Pharmacological Profile


Milrinone lactate cannot be generically substituted with other PDE3 inhibitors or inotropic agents due to substantial, quantifiable differences in potency, isoenzyme selectivity, and clinical safety outcomes. While compounds like amrinone, enoximone, and levosimendan share the PDE3 inhibitory mechanism, their distinct pharmacokinetic and pharmacodynamic profiles yield divergent therapeutic indices and adverse event rates [1]. For instance, milrinone exhibits up to a 40-fold greater potency than amrinone and a markedly different PDE isoenzyme selectivity profile compared to enoximone [2][3]. Furthermore, head-to-head clinical data demonstrate that milrinone is associated with a significantly lower incidence of arrhythmias compared to the catecholamine dobutamine [4]. These non-interchangeable characteristics directly impact patient outcomes, experimental reproducibility, and procurement decisions in both clinical and research settings.

Milrinone Lactate: Quantitative Evidence Guide for Comparator-Based Selection


Milrinone vs. Amrinone: 40-Fold Superior PDE Inhibitory Potency

In a direct enzymatic comparison, milrinone was demonstrated to be a 40-fold more potent inhibitor of cardiac cAMP phosphodiesterase than its first-generation analog amrinone (inamrinone) [1]. Furthermore, milrinone exhibited a 10-fold greater potency in inhibiting the high-affinity (Km = 0.23 µM) form of the enzyme over the low-affinity (Km = 140 µM) form, highlighting its targeted inhibition profile [1]. This potency difference translates to a clinically meaningful requirement for lower doses of milrinone to achieve comparable hemodynamic effects, reducing the risk of dose-dependent adverse events.

PDE3 inhibition Cardiotonic potency Inotrope comparison

Milrinone vs. Enoximone: Distinct PDE Isoenzyme Selectivity Profile

In a comparative study using human ventricular preparations from failing hearts, milrinone and enoximone displayed similar overall PDE I-IV inhibition patterns, but with critical quantitative differences in selectivity [1]. Milrinone inhibited PDE III with an IC50 of 1.2 µM and PDE IV with an IC50 of 3.3 µM, which were approximately two orders of magnitude lower than its IC50 values for PDE I (173 µM) and PDE II (306 µM) [1]. In contrast, enoximone inhibited PDE III with an IC50 of 5.9 µM and PDE IV with an IC50 of 21.1 µM [1]. While both are PDE3/4 inhibitors, milrinone exhibits a narrower selectivity window between PDE3 and PDE4 inhibition (2.75-fold) compared to enoximone (3.6-fold), which may influence its pharmacological profile in tissues where PDE4 plays a significant role.

PDE isoenzyme selectivity IC50 comparison Human cardiac tissue

Milrinone vs. Dobutamine: 48% Lower Incidence of Arrhythmias in Cardiogenic Shock

A 2024 review of clinical data for managing cardiogenic shock revealed a statistically significant difference in arrhythmia incidence between milrinone and dobutamine [1]. Patients treated with milrinone experienced a 32.8% rate of arrhythmias, compared to a 62.9% rate in those treated with dobutamine (p < 0.01) [1]. This 30.1 percentage-point absolute reduction translates to a relative risk reduction of approximately 48% for developing arrhythmias with milrinone. The review also noted that while dobutamine was associated with shorter hospital stays, its higher proarrhythmic effect contributed to increased all-cause mortality [1].

Arrhythmia Cardiogenic shock Clinical safety Inotrope comparison

Milrinone vs. Levosimendan: Differential Hemodynamic Favorability in Cardiac Surgery

A 2024 narrative review comparing milrinone and the calcium sensitizer levosimendan concluded that levosimendan is superior to milrinone in treating low cardiac output syndrome following cardiac surgery [1]. The review synthesized evidence from multiple studies, finding that levosimendan offers better hemodynamic favorability in this specific postoperative setting [1]. However, this finding does not negate milrinone's established efficacy; rather, it highlights a scenario-specific performance gap. Milrinone remains a mainstay PDE3 inhibitor, while levosimendan's distinct mechanism of action (calcium sensitization plus PDE3 inhibition) may confer advantages in post-surgical low output states.

Cardiac surgery Low cardiac output syndrome Hemodynamics Calcium sensitizer

PDE3 Isoform Selectivity: Milrinone's Defined Profile for PDE3A vs. PDE3B

Milrinone demonstrates a quantifiable selectivity profile against a panel of PDE isoenzymes, with IC50 values of 0.45 µM for PDE3A and 1 µM for PDE3B [1]. It is selective for PDE3 over PDE1, PDE2, PDE4, PDE5, and PDE7 (IC50s = 263, >300, 17.5, 49.1, and 58.3 µM, respectively) [1]. This profile provides a precise reference for researchers designing experiments on cAMP signaling pathways, particularly when compared to less selective tools like the non-selective PDE inhibitor IBMX, which inhibits PDE I-IV nonselectively with IC50 values of 15.3, 26.2, 5.6, and 5.8 µM, respectively [2].

PDE3A PDE3B Isoenzyme selectivity cAMP signaling

Enhanced Aqueous Solubility and Formulation Stability via Lactate Salt Form

The base compound milrinone is practically insoluble in water. However, conversion to its lactate salt (milrinone lactate) yields a stable, sterile aqueous solution suitable for intravenous injection and infusion [1][2]. This formulation advantage is documented in FDA-approved labeling, which confirms that milrinone lactate is stable and colorless to pale yellow in solution, with a pH adjusted to 3.2-4.0 for optimal stability [2]. In contrast, other PDE3 inhibitors, such as enoximone, require organic solvents or complex formulation strategies due to poor aqueous solubility, potentially limiting their utility in certain research and clinical settings.

Solubility Formulation stability Intravenous administration Lactate salt

Milrinone Lactate Application Scenarios: Evidence-Driven Procurement for Research and Clinical Use


Acute Decompensated Heart Failure (ADHF) with High Arrhythmia Risk

In patients presenting with ADHF complicated by pre-existing arrhythmias or a history of ischemic heart disease, milrinone lactate is the preferred inotropic agent based on its significantly lower incidence of arrhythmias (32.8%) compared to dobutamine (62.9%) [1]. This evidence positions milrinone lactate as a safer alternative for maintaining hemodynamic stability while minimizing proarrhythmic complications, thereby guiding formulary inclusion and clinical procurement for cardiology units.

Basic Research on cAMP Compartmentalization and PDE3 Signaling

Milrinone lactate is an essential research tool for dissecting cAMP-mediated signaling pathways due to its well-characterized, selective inhibition of PDE3A (IC50 0.45 µM) and PDE3B (IC50 1 µM) with >30-fold selectivity over PDE4 (IC50 17.5 µM) [2]. Unlike non-selective PDE inhibitors such as IBMX, milrinone allows for precise interrogation of PDE3-specific contributions to cardiac contractility, vascular relaxation, and platelet function, ensuring reproducible and interpretable experimental outcomes.

Post-Cardiotomy Low Cardiac Output Syndrome in Select Patient Populations

While recent evidence suggests levosimendan may offer superior hemodynamic favorability for treating low cardiac output syndrome following cardiac surgery, milrinone lactate remains a viable and widely studied option, particularly in institutions without ready access to levosimendan or in patients where calcium sensitization is not the primary therapeutic goal [3]. Its established safety profile and extensive clinical experience support its continued use in this setting, informing procurement decisions based on local formulary and patient-specific considerations.

Preclinical In Vivo Models of Heart Failure and Vasodilation

In anesthetized dog models, milrinone (0.1-1 mg/kg) produces a dose-dependent increase in cardiac contractile force without significantly elevating blood pressure, and when administered as a 30 µg/kg bolus followed by a 3 µg/kg/min infusion, it reverses propranolol- and verapamil-induced heart failure [2]. This reproducible in vivo profile makes milrinone lactate a standard reference compound for preclinical studies evaluating novel inotropic agents or investigating the pathophysiology of acute heart failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milrinone Lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.